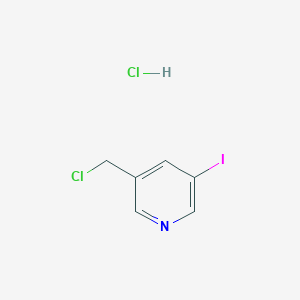

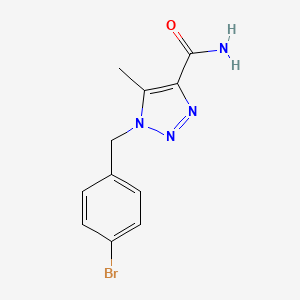

![molecular formula C10H9BrN2O B1291015 5-[3-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole CAS No. 926921-57-5](/img/structure/B1291015.png)

5-[3-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole

Vue d'ensemble

Description

5-[3-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole is a chemical compound that belongs to the class of 1,2,4-oxadiazoles . Oxadiazoles are heterocyclic compounds that contain two nitrogen atoms and one oxygen atom . They are known for their high biological activity and good stability .

Synthesis Analysis

The synthesis of 5-[3-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole can be achieved via microwave-assisted cyclodehydration of unsymmetrical N,N′-diacylhydrazines . Then, bromine-containing oxadiazoles are substituted with diisopropyl iminodiacetate, yielding the corresponding ester derivatives, which are subsequently hydrolyzed in an aqueous methanol solution .Molecular Structure Analysis

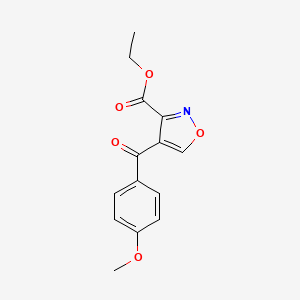

The molecular structure of 5-[3-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole can be represented by the formula C10H9BrN2O . The molecule has a molecular weight of 253.09 g/mol .Applications De Recherche Scientifique

Medicinal Chemistry: Antimicrobial Agents

The 1,2,4-oxadiazole moiety is known for its antimicrobial properties . The bromomethyl group in the compound can act as a good leaving group, allowing for further functionalization. This makes it a valuable scaffold for developing new antimicrobial agents that can be tailored to target specific microbial enzymes or pathways.

Agriculture: Pesticide Development

Compounds containing the 1,2,4-oxadiazole ring have been used in agriculture as herbicides, insecticides, and fungicides . The bromomethylphenyl group could potentially be used to create derivatives with enhanced binding affinity to pest enzymes, leading to more effective pesticides.

Materials Science: Polymer Synthesis

The bromomethylphenyl group can participate in polymerization reactions to create novel polymers. These polymers could have applications in creating heat-resistant materials or as components in advanced composite materials due to the stability of the oxadiazole ring .

Electronics: Conductive Materials

The oxadiazole ring is known for its electron-transfer properties, which can be utilized in the production of conductive materials. These materials are essential for creating components like organic light-emitting diodes (OLEDs) and other electronic devices .

Chemical Synthesis: Building Blocks

The presence of both the bromomethyl and oxadiazole groups makes this compound a versatile building block in organic synthesis. It can undergo various reactions, including free radical reactions and nucleophilic substitutions, to create a wide array of chemical products .

Environmental Science: Analytical Reagents

In environmental science, derivatives of oxadiazoles can be used as analytical reagents. They can help in the detection of pollutants or be part of sensors that monitor environmental parameters. The bromomethyl group can be used to attach the compound to surfaces or other molecules, enhancing its utility in sensor technologies .

Safety and Hazards

Mécanisme D'action

Target of Action

Oxadiazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific structural features .

Mode of Action

It’s known that oxadiazole derivatives can interact with their targets through various mechanisms, such as inhibition, activation, or modulation .

Biochemical Pathways

Oxadiazole derivatives can affect a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

The compound’s solubility in methanol suggests that it may have good bioavailability.

Result of Action

Oxadiazole derivatives are known to exhibit a variety of biological activities, including anti-inflammatory, analgesic, anticancer, antibacterial, antifungal, antiviral, or blood-pressure-lowering effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-[3-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity. The compound is stored under inert gas and in conditions between 2-8°C , suggesting that it may be sensitive to oxidation and temperature changes.

Propriétés

IUPAC Name |

5-[3-(bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-7-12-10(14-13-7)9-4-2-3-8(5-9)6-11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKTARCMEMVHRLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=CC(=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640213 | |

| Record name | 5-[3-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[3-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole | |

CAS RN |

926921-57-5 | |

| Record name | 5-[3-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926921-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[3-(Bromomethyl)phenyl]-3-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid](/img/structure/B1290975.png)

![1-Benzyl-2-[4-(tert-butyl)phenyl]-6-oxo-3-piperidinecarboxylic acid](/img/structure/B1290976.png)

![3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde](/img/structure/B1290980.png)

![4-[(4-Bromophenyl)thio]piperidine hydrochloride](/img/structure/B1290982.png)

![2-(Methylthio)[1,2,4]triazolo[1,5-A][1,3,5]triazin-7-amine](/img/structure/B1290985.png)